
Sodium chromate CR-51
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium chromate CR-51 is a radioactive isotope used in scientific research to label red blood cells and measure their lifespan. The synthesis of CR-51 involves the reaction of sodium chromate with radioactive chromium-51.
Applications De Recherche Scientifique
Bioremediation and Environmental Applications
Bioremediation Technologies for Cr(VI)-Contaminated Soils and Wastewater Research highlights the potential of bioremediation techniques in treating Cr pollution, focusing on converting toxic Cr(VI) to less harmful Cr(III). The study underscores the low-cost, simple operation, and environmentally friendly nature of these methods, while acknowledging the challenges and suggesting areas for future research (Xia et al., 2019).
Chromium Speciation and Plant Interaction This comprehensive review traces the interaction of chromium species, particularly Cr(VI) and Cr(III), with plants. It discusses chromium’s behavior in soil, its uptake by plants, and the physiological and biochemical impact on plants, highlighting the need to understand Cr behavior in the soil-plant system for environmental and health considerations (Shahid et al., 2017).
Chromium Speciation and Regulation
Review on Chromium Speciation in Solid Matrices The paper discusses the use of chromium in industries and the subsequent regulatory measures to limit Cr(VI) in the environment. It reviews standard methods and analytical procedures for chromium speciation in various solid matrices, emphasizing the need for accurate methods to avoid unwanted Cr(III) and Cr(VI) inter-conversions during extraction (Unceta et al., 2010).
Toxicity and Health Effects
Ecotoxicology of Hexavalent Chromium in Freshwater Fish The review discusses the toxicity of Cr(VI) in aquatic ecosystems, focusing on its impact on fish. It covers the fate and transport of Cr(VI) in the environment and its acute and chronic effects on aquatic life, highlighting the need for comprehensive data to guide health risk assessment and environmental restoration efforts (Velma et al., 2009).
Propriétés
Numéro CAS |
10039-53-9 |
|---|---|
Nom du produit |
Sodium chromate CR-51 |
Formule moléculaire |
CrNa2O4 |
Poids moléculaire |
160.922 g/mol |
Nom IUPAC |
disodium;dioxido(dioxo)(51Cr)chromium-51 |
InChI |
InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1/i1-1;;;;;; |
Clé InChI |
PXLIDIMHPNPGMH-PJWPDVOUSA-N |
SMILES isomérique |
[O-][51Cr](=O)(=O)[O-].[Na+].[Na+] |
SMILES |
[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |
Autres numéros CAS |
10039-53-9 |
Synonymes |
Chromitope Sodium chromium sodium oxide (CrNa2O4) sodium chromate sodium chromate(VI) sodium chromate(VI), 51Cr-labeled cpd sodium chromate(VI), decahydrate sodium chromate(VI), tetrahydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



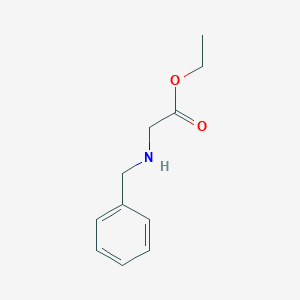
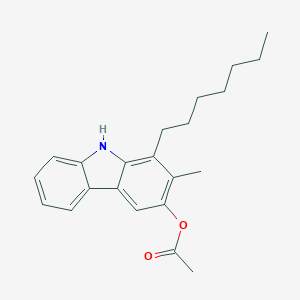
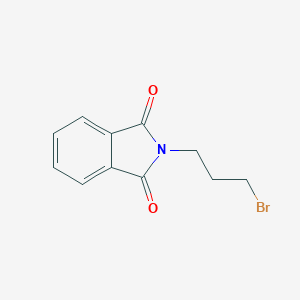

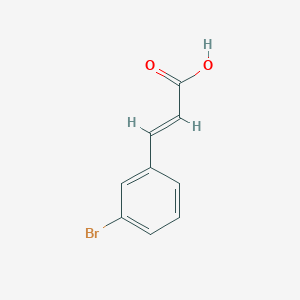
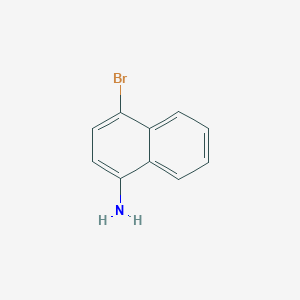
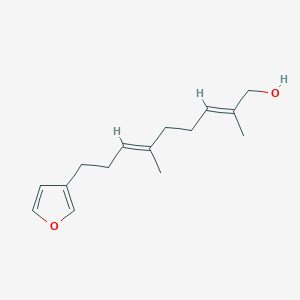
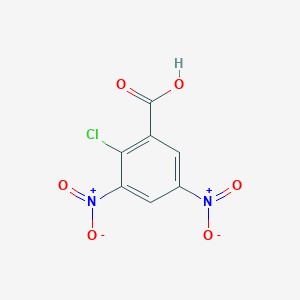
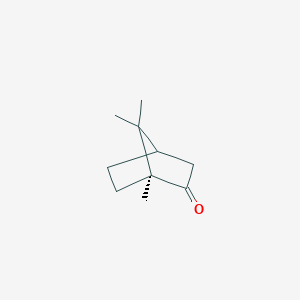
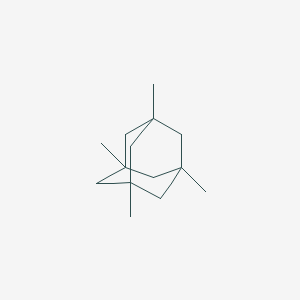
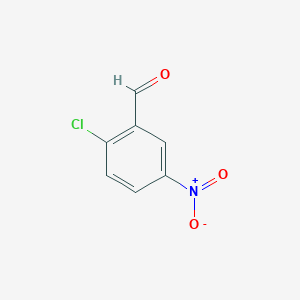
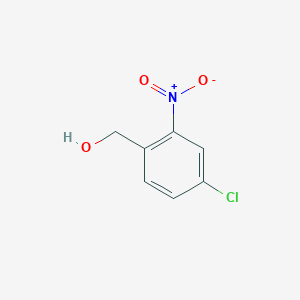
![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)
![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)